

DPP9-IN-1 mechanism of action in pyroptosis

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An In-Depth Technical Guide to the Mechanism of DPP9 Inhibition-Induced Pyroptosis

Executive Summary

Dipeptidyl peptidase 9 (DPP9), an intracellular serine protease, has been identified as a critical negative regulator of the innate immune system. It functions as a crucial checkpoint for the activation of the NLRP1 and CARD8 inflammasomes.[1][2][3] Small-molecule inhibitors of DPP9, such as the referenced compound **DPP9-IN-1** and the well-characterized inhibitor ValboroPro (VbP), trigger a rapid and potent form of pro-inflammatory programmed cell death known as pyroptosis.[4][5] This is achieved by disrupting the inhibitory interaction between DPP9 and the inflammasome sensor proteins, leading to the activation of caspase-1 and the subsequent cleavage of Gasdermin D (GSDMD), the ultimate executor of pyroptosis.[5][6] The targeted induction of pyroptosis in specific cell types, such as acute myeloid leukemia (AML) cells, highlights the therapeutic potential of DPP9 inhibitors.[3][7] This guide provides a detailed overview of the molecular mechanism, quantitative data on inhibitor potency, and key experimental protocols for studying DPP9-inhibition-induced pyroptosis.

The Role of DPP9 as a Pyroptosis Checkpoint

Under normal physiological conditions, DPP9 prevents the spontaneous activation of the NLRP1 and CARD8 inflammasomes.[4][8] NLRP1 is a sensor protein that, unlike other inflammasome sensors, undergoes autoproteolysis within its Function-to-Find (FIIND) domain. This cleavage generates an N-terminal fragment (NT) and a C-terminal fragment (CT), which remain non-covalently associated.[6][9] The CT fragment, containing the UPA and CARD domains, is the inflammatory component capable of initiating downstream signaling.[10][11]



DPP9's inhibitory function is twofold:

- Scaffolding: DPP9 directly binds to the FIIND domain of NLRP1.[1][2] Cryo-electron
 microscopy has revealed that a DPP9 homodimer forms a ternary complex with one fulllength, uncleaved NLRP1 molecule and one proteolytically processed, inflammatory NLRP1CT fragment.[6][8][12]
- Sequestration: The N-terminus of the NLRP1-CT fragment inserts directly into the active site of DPP9, effectively "quenching" its activity and preventing it from oligomerizing.[6][11] This dual-check mechanism ensures that inflammasome activation is tightly controlled.[1][2]

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The inhibition of DPP9's enzymatic activity by small molecules is the trigger for pyroptosis. The mechanism proceeds through a well-defined signaling cascade:

- Inhibitor Binding: A DPP9 inhibitor, such as **DPP9-IN-1** or Val-boroPro, binds to the catalytic serine residue in the active site of DPP9.[6]
- Displacement of NLRP1-CT: This competitive binding displaces the N-terminus of the sequestered NLRP1-CT fragment.[6][9]
- NLRP1-CT Release and Oligomerization: The liberated NLRP1-CT is now free to self-associate, forming a signaling-competent oligomer that serves as the seed for inflammasome assembly.[6][10]
- Inflammasome Assembly: The oligomerized NLRP1-CT recruits the adaptor protein ASC (Apoptosis-associated speck-like protein containing a CARD) and the effector protein procaspase-1, leading to the formation of a high-molecular-weight complex known as the inflammasome.[1][10]
- Caspase-1 Activation: Proximity-induced autoproteolysis activates pro-caspase-1, generating the catalytically active caspase-1 enzyme.[13][14]
- Pyroptosis Execution: Activated caspase-1 cleaves GSDMD. The resulting GSDMD N-terminal fragment oligomerizes and inserts into the plasma membrane, forming large pores (10–15 nm in diameter).[15][16] This disrupts the cell's osmotic potential, leading to cell



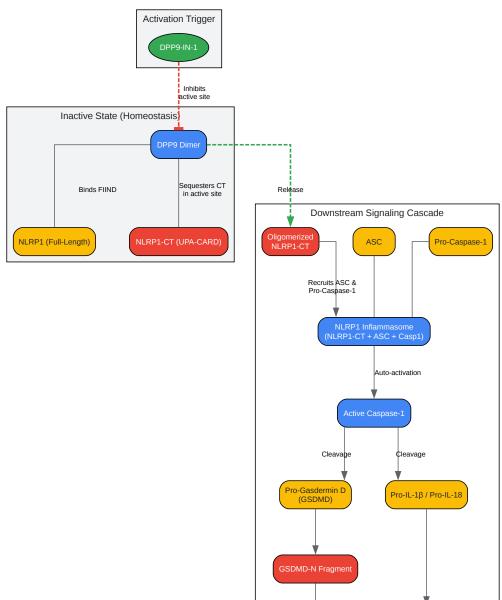




swelling, lysis, and the release of intracellular contents, a process defined as pyroptosis.[17] [18]

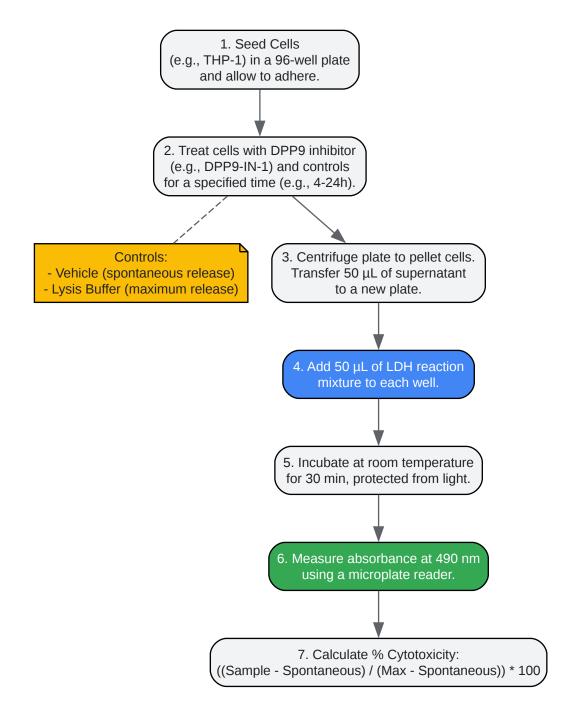
• Cytokine Maturation: Concurrently, activated caspase-1 cleaves the pro-inflammatory cytokines pro-IL-1β and pro-IL-18 into their mature, active forms, which are then released from the cell through the GSDMD pores.[14][19]



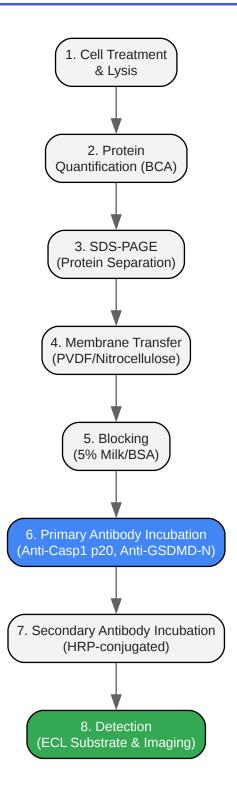


Membrane Pore Formation









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